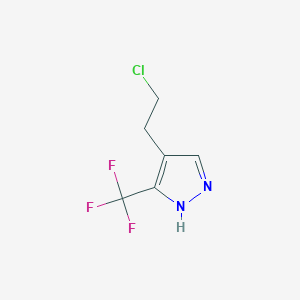

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Descripción

Propiedades

IUPAC Name |

4-(2-chloroethyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGGUBNQVPFYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethylpyrazole scaffold is a privileged motif in numerous pharmacologically active compounds, and the introduction of a reactive chloroethyl side chain at the 4-position offers a versatile handle for further chemical modifications and the development of novel therapeutics. This document outlines a multi-step synthesis commencing with the formylation of 3-(trifluoromethyl)-1H-pyrazole, followed by carbon chain elongation, functional group transformation, and final chlorination. Each step is detailed with theoretical justification, step-by-step protocols, and key experimental considerations to ensure successful synthesis and high purity of the target compound.

Introduction

The incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF3) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] Pyrazole derivatives are also a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The convergence of these two structural features in trifluoromethylated pyrazoles has led to the development of numerous successful drugs and agrochemicals.[1][5]

The title compound, 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, is a key intermediate for the synthesis of more complex molecules. The chloroethyl group can be readily converted into a variety of other functionalities, such as amines, azides, and ethers, allowing for the exploration of a diverse chemical space in the search for new drug candidates. This guide details a logical and efficient synthetic route to this important building block.

Overall Synthetic Strategy

The synthesis of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole can be achieved through a three-step process starting from the readily available 3-(trifluoromethyl)-1H-pyrazole. The overall strategy is depicted below:

Caption: Overall synthetic route to 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

Step 1: Vilsmeier-Haack Formylation of 3-(Trifluoromethyl)-1H-pyrazole

The first step involves the introduction of a formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9]

Mechanism Insight: The pyrazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile, attacking the C4 position, which is the most nucleophilic carbon in the pyrazole ring.[10] Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphoryl chloride (POCl3, 3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Table 1: Reagents and Typical Yields for Vilsmeier-Haack Formylation

| Reagent | Molar Ratio (to pyrazole) | Typical Yield | Reference |

| 3-(Trifluoromethyl)-1H-pyrazole | 1 | - | - |

| POCl₃ | 3 | 70-85% | [2] |

| DMF | 4 |

Step 2: Carbon Chain Elongation and Reduction to 4-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole

This step involves a two-stage process: first, the aldehyde is converted to a vinyl group, and then the vinyl group is hydrated to a primary alcohol.

Stage 2a: Olefination via Wittig or Horner-Wadsworth-Emmons Reaction

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes and ketones into alkenes.[11][12][13]

-

Wittig Reaction: Utilizes a phosphonium ylide, typically prepared by treating a phosphonium salt with a strong base. For the introduction of a vinyl group, methyltriphenylphosphonium bromide is a common precursor.[13]

-

Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. This often leads to cleaner reactions and easier purification, as the phosphate byproduct is water-soluble.[9][11]

Stage 2b: Conversion of the Vinyl Group to a Hydroxyethyl Group

The resulting 4-vinyl-3-(trifluoromethyl)-1H-pyrazole can be converted to the desired 4-(2-hydroxyethyl) derivative. A common and efficient method for this transformation is hydroboration-oxidation . This two-step process provides anti-Markovnikov hydration of the alkene, yielding the primary alcohol with high regioselectivity.[14][15][16]

Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole

Stage 2a: Horner-Wadsworth-Emmons Reaction

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acrylate, can be purified by column chromatography on silica gel.

Stage 2b: Reduction of the Ester and Alkene (One-Pot Approach)

A more direct route from the pyrazole-4-carbaldehyde involves a two-carbon homologation followed by reduction. A convenient method is the reduction of a pyrazole-4-carboxylate ester.

-

The crude ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acrylate from the previous step can be reduced directly.

-

Dissolve the crude ester in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add lithium aluminum hydride (LiAlH4, 2-3 equivalents) portion-wise. Caution: LiAlH4 reacts violently with water.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while cooling the flask in an ice bath.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole.

-

Purify the product by column chromatography on silica gel.

Step 3: Chlorination of 4-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. Several reagents can be employed for this transformation, with thionyl chloride (SOCl2) and the Appel reaction being common choices.

-

Thionyl Chloride: A highly effective and cost-efficient reagent. The reaction byproducts, SO2 and HCl, are gaseous, which simplifies purification.[1][6]

-

Appel Reaction: Utilizes triphenylphosphine (PPh3) and carbon tetrachloride (CCl4). This reaction proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups.[17][18][19]

Experimental Protocol: Synthesis of 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Method A: Using Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO2), dissolve 4-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl2, 1.2-1.5 equivalents) dropwise.

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

Method B: Appel Reaction

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous carbon tetrachloride (CCl4).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the triphenylphosphine oxide byproduct will often precipitate. Filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Comparison of Chlorination Methods

| Feature | Thionyl Chloride | Appel Reaction |

| Reagents | SOCl₂, optional base (e.g., pyridine) or DMF | PPh₃, CCl₄ |

| Conditions | 0 °C to reflux | Room temperature to mild heating |

| Byproducts | SO₂(g), HCl(g) | Triphenylphosphine oxide (solid), CHCl₃ |

| Advantages | Inexpensive, gaseous byproducts simplify workup | Mild, neutral conditions, good for sensitive substrates |

| Disadvantages | Corrosive, generates acidic byproducts | Stoichiometric solid byproduct, CCl₄ is toxic |

Characterization Data

The following table summarizes expected characterization data for the key compounds. Actual values should be confirmed by experimental analysis.

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, pyrazole-H), ~13.5 (br s, 1H, NH) | ~185 (CHO), ~140 (q, J ≈ 37 Hz, C3-CF₃), ~122 (q, J ≈ 268 Hz, CF₃), ~130 (C5), ~115 (C4) | Expected [M+H]⁺ |

| 4-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole | ~3.8 (t, 2H, CH₂OH), ~2.8 (t, 2H, Ar-CH₂), ~7.8 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, NH) | ~60 (CH₂OH), ~30 (Ar-CH₂), ~142 (q, J ≈ 36 Hz, C3-CF₃), ~124 (q, J ≈ 268 Hz, CF₃), ~130 (C5), ~118 (C4) | Expected [M+H]⁺ |

| 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole | ~3.7 (t, 2H, CH₂Cl), ~3.1 (t, 2H, Ar-CH₂), ~7.9 (s, 1H, pyrazole-H), ~13.2 (br s, 1H, NH) | ~45 (CH₂Cl), ~35 (Ar-CH₂), ~143 (q, J ≈ 36 Hz, C3-CF₃), ~123 (q, J ≈ 268 Hz, CF₃), ~131 (C5), ~117 (C4) | Expected [M+H]⁺ |

Note: Chemical shifts (δ) are approximate and may vary depending on the solvent and other experimental conditions. Coupling constants (J) for the CF₃ group are typical values.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable methodology for the preparation of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole. By leveraging well-established and high-yielding reactions such as the Vilsmeier-Haack formylation, Wittig/HWE olefination, and standard alcohol chlorination techniques, researchers can efficiently access this valuable synthetic intermediate. The protocols and technical insights provided herein are intended to empower scientists in drug discovery and development to further explore the chemical space of trifluoromethylated pyrazoles and accelerate the discovery of new therapeutic agents.

References

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

-

Wikipedia contributors. (2023). Appel reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

-

Wang, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 737-746. [Link]

-

YouTube. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]

-

Zemtsov, A. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1906-1916. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Singh, V. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(28), 19163-19185. [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

Kauno Technologijos Universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Link]

-

Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

-

YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

-

Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction. [Link]

-

RSC Publishing. (n.d.). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

-

Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)

-

-

Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. (n.d.). [Link]

-

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]

-

OICC Press. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. [Link]

-

Master Organic Chemistry. (2025). Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Appel reaction â Grokipedia [grokipedia.com]

- 18. Appel reaction - Wikipedia [en.wikipedia.org]

- 19. orgosolver.com [orgosolver.com]

physicochemical properties of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, making trifluoromethyl-substituted pyrazoles particularly valuable in drug discovery.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, a compound of interest for the development of novel therapeutics.

Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structural motif is present in a number of commercially successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, underscoring its importance in pharmaceutical development.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4][5]

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] Consequently, 3-trifluoromethyl-substituted pyrazoles are considered privileged scaffolds in the design of new therapeutic agents.[6]

This guide focuses on 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, a molecule that combines the key structural features of a trifluoromethyl-pyrazole core with a reactive chloroethyl side chain, offering a versatile platform for further chemical modification and drug design.

Physicochemical Properties

| Property | Estimated Value / Characteristic | Rationale and Comparative Data |

| Molecular Formula | C6H6ClF3N2 | Based on chemical structure |

| Molecular Weight | 214.57 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Many substituted pyrazoles are solids at room temperature.[7] |

| Melting Point | Moderately high | The presence of polar N-H bonds and the trifluoromethyl group would contribute to a stable crystal lattice. |

| Boiling Point | High | Expected due to the molecular weight and polar nature of the molecule. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate), sparingly soluble in water. | The trifluoromethyl group increases lipophilicity, while the pyrazole ring provides some polarity.[3] |

| pKa | Estimated around 9-11 for the pyrazole N-H | The electron-withdrawing trifluoromethyl group will make the N-H proton more acidic compared to unsubstituted pyrazole. |

| LogP | Estimated to be in the range of 2-3 | The trifluoromethyl and chloroethyl groups contribute to its lipophilicity. |

Synthesis and Methodologies

The synthesis of 4-substituted-3-trifluoromethyl pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the (3+2)-cycloaddition of in-situ generated nitrile imines with appropriate dipolarophiles.[6][8]

A plausible synthetic pathway for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is outlined below:

Figure 1: Proposed synthetic workflow for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of a 4-substituted-3-trifluoromethyl pyrazole, which can be adapted for the target molecule.

Step 1: Formation of Trifluoroacetohydrazonoyl Bromide

-

To a solution of trifluoroacetaldehyde hydrazone in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The resulting trifluoroacetohydrazonoyl bromide is often used in the next step without further purification.

Step 2: (3+2) Cycloaddition

-

In a separate flask, prepare a solution of the appropriate α,β-unsaturated ketone or alkyne that will provide the 4-(2-chloroethyl) substituent.

-

To this solution, add the freshly prepared trifluoroacetohydrazonoyl bromide and a non-nucleophilic base (e.g., triethylamine) to generate the nitrile imine in situ.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.

-

Upon completion, the reaction is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole. The expected yield is generally moderate to high.[2]

Reactivity and Chemical Behavior

The chemical reactivity of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is dictated by the interplay of its three key structural components: the pyrazole ring, the trifluoromethyl group, and the chloroethyl side chain.

Figure 2: Key reaction sites of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the strongly electron-withdrawing trifluoromethyl group will deactivate the ring towards this type of reaction. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

-

Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group, which influences the electron density of the pyrazole ring and increases the acidity of the N-H proton. It also enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism.

-

Chloroethyl Side Chain: The chloroethyl group is a reactive handle that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with amines, thiols, or alcohols can lead to the corresponding aminoethyl, thioethyl, or alkoxyethyl derivatives.

Potential Applications in Drug Discovery

The 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole scaffold is a promising starting point for the development of new therapeutic agents. Given the established biological activities of related pyrazole derivatives, this compound and its derivatives could be explored for a variety of applications:

-

Anticancer Agents: Many pyrazole-containing compounds have shown significant anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[5] The ability to functionalize the chloroethyl side chain allows for the optimization of binding to specific cancer targets.

-

Anti-inflammatory Drugs: Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example.[1] New derivatives could be developed as selective inhibitors of enzymes involved in the inflammatory cascade.

-

Kinase Inhibitors: The pyrazole scaffold has been successfully employed in the design of kinase inhibitors for the treatment of cancer and other diseases. The 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole core could be elaborated to target specific kinases with high affinity and selectivity.

-

Agrochemicals: Substituted pyrazoles have also found applications as insecticides and herbicides.[9]

Safety and Handling

While a specific safety data sheet (SDS) for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is not available, general precautions for handling similar trifluoromethyl-pyrazole derivatives should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Toxicity: Trifluoromethyl-substituted pyrazoles may cause skin and eye irritation.[10][11][12] Inhalation may cause respiratory tract irritation.[11] The toxicological properties have not been fully investigated, and as with all research chemicals, it should be handled with care.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11][12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Conclusion

4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is a versatile and promising building block in medicinal chemistry. Its combination of a metabolically robust trifluoromethyl-pyrazole core and a reactive chloroethyl side chain provides a valuable platform for the synthesis of diverse libraries of compounds for drug discovery. The insights into its physicochemical properties, synthesis, and reactivity provided in this guide are intended to support researchers in the development of novel therapeutics based on this promising scaffold.

References

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). Retrieved from [Link]

-

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

-

4-Trifluoromethyl-1H-pyrazole - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. - ResearchGate. (n.d.). Retrieved from [Link]

-

4-chloro-1-(2-(5-chloro-2-(trifluoromethyl)-benzyl)-2,8-diazaspiro[4.5]-decane-8-carbonyl)-1H-pyrazole-3-carboxylic acid - PubChem - NIH. (n.d.). Retrieved from [Link]

-

University of Dundee Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. (n.d.). Retrieved from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25). Retrieved from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. (n.d.). Retrieved from [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC. (2022, March 28). Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. evitachem.com [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester | 934758-94-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole (CAS 1284226-91-0): A Critical Synthon in Modern Medicinal Chemistry

Executive Summary

As drug discovery pivots towards increasingly complex and metabolically robust scaffolds, the strategic incorporation of fluorinated heterocycles has transitioned from a niche technique to a foundational pillar of medicinal chemistry. 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole (CAS 1284226-91-0) represents a highly privileged building block (synthon) that elegantly combines three distinct functional domains: a hydrogen-bonding pyrazole core, a metabolically shielding trifluoromethyl ( CF3 ) group, and a versatile 2-chloroethyl linker.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale for its use in rational drug design, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Identifiers

Understanding the baseline physicochemical properties of this synthon is critical for predicting its behavior in subsequent synthetic steps and its ultimate contribution to the pharmacokinetic profile of a final drug candidate.

Table 1: Quantitative Data and Identifiers for CAS 1284226-91-0

| Parameter | Value | Mechanistic Implication |

| IUPAC Name | 4-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole | Standardized nomenclature for structural identification. |

| CAS Registry Number | 1284226-91-0 | Unique numerical identifier for database cross-referencing. |

| Molecular Formula | C6H6ClF3N2 | Defines the stoichiometric mass balance. |

| Molecular Weight | 198.57 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds. |

| Topological Polar Surface Area | 28.68 Ų | Excellent membrane permeability; optimal for CNS-penetrant or orally bioavailable drugs. |

| Hydrogen Bond Donors | 1 (Pyrazole NH) | Critical for engaging kinase hinge region backbone carbonyls. |

| Hydrogen Bond Acceptors | 5 (N, F atoms) | Facilitates multipoint coordination within target binding pockets. |

| Leaving Group | Primary Chloride | Enables late-stage diversification via SN2 displacement. |

Mechanistic Rationale in Drug Design (The "Why")

The architecture of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is not accidental; it is a meticulously designed scaffold that solves multiple medicinal chemistry challenges simultaneously .

The Trifluoromethyl ( CF3 ) Effect

The CF3 group at the 3-position exerts a profound electronic effect on the adjacent pyrazole ring. By withdrawing electron density via induction, it significantly lowers the pKa of the pyrazole NH (dropping it from ~14 in unsubstituted pyrazole to ~10-11). Causality: This increased acidity makes the NH a much stronger hydrogen bond donor, drastically improving binding affinity to the backbone carbonyls of target proteins (e.g., the hinge region of kinases). Furthermore, the bulky, lipophilic CF3 group perfectly occupies hydrophobic "selectivity pockets," displacing high-energy water molecules and driving binding affinity through favorable entropic gains .

The 2-Chloroethyl Appendage

The 4-position of the pyrazole typically points outward toward the solvent-exposed channel when bound to a kinase. Causality: A 2-carbon spacer is the optimal length to extend out of the binding pocket without causing steric clashes. The terminal chloride serves as a moderate leaving group. It is stable enough to survive the initial synthesis of the pyrazole core, yet reactive enough to undergo late-stage SN2 displacement by solubilizing amines (e.g., morpholine, piperazine). This allows chemists to fine-tune the LogD and aqueous solubility of the final drug without altering the core binding pharmacophore.

Experimental Workflows: Late-Stage Functionalization

To utilize this synthon effectively, the 2-chloroethyl group is typically reacted with a secondary amine to generate a basic appendage. Below is a self-validating, field-proven protocol utilizing an in situ Finkelstein reaction to overcome the kinetic sluggishness of alkyl chlorides.

Protocol: Finkelstein-Assisted N-Alkylation

Objective: To functionalize the 2-chloroethyl side chain with a target secondary amine via nucleophilic substitution ( SN2 ).

Reagents:

-

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole (1.0 eq)

-

Target Secondary Amine (e.g., Morpholine) (1.5 eq)

-

Potassium Carbonate ( K2CO3 , 2.0 eq)

-

Sodium Iodide (NaI, 0.2 eq)

-

Acetonitrile (MeCN, anhydrous, 0.2 M)

Step-by-Step Methodology:

-

Activation (Halogen Exchange): Suspend K2CO3 and NaI in anhydrous MeCN. Add the pyrazole synthon and stir at 60°C for 30 minutes.

-

Causality: Alkyl chlorides possess a high bond dissociation energy (~340 kJ/mol), making direct SN2 slow. Catalytic NaI drives an in situ Finkelstein reaction, transiently converting the chloride to an alkyl iodide. The weaker C-I bond (~240 kJ/mol) drastically lowers the activation barrier for the subsequent step.

-

-

Nucleophilic Displacement: Introduce the secondary amine dropwise. Elevate the temperature to 80°C (reflux) and stir for 12-16 hours.

-

Causality: K2CO3 acts as a non-nucleophilic inorganic base to scavenge the generated HCl/HI. If the acid is not scavenged, it will protonate the incoming amine nucleophile, rendering it inactive and halting the reaction.

-

-

Workup: Cool to room temperature and filter off the inorganic salts ( KCl , KI , excess K2CO3 ). Concentrate the filtrate in vacuo.

-

Purification: Partition the residue between Ethyl Acetate and H2O . Extract, dry the organic layer over anhydrous Na2SO4 , and purify via flash column chromatography (using a CH2Cl2 /MeOH gradient to accommodate the newly formed basic amine).

Fig 1. Finkelstein-assisted SN2 workflow for the functionalization of the 2-chloroethyl appendage.

Target Applications & Signaling Pathways

Derivatives synthesized from 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole are predominantly utilized as potent kinase inhibitors. The pyrazole core acts as a hinge-binding motif, while the functionalized ethyl tail extends into the solvent front to improve pharmacokinetic parameters.

A primary application of these scaffolds is the inhibition of the JAK/STAT signaling pathway , which is heavily implicated in autoimmune diseases (e.g., rheumatoid arthritis) and myeloproliferative neoplasms. By binding to the ATP pocket of Janus Kinase (JAK), the pyrazole derivative prevents the auto-phosphorylation of JAK and the subsequent phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

Fig 2. Integration of CF3-pyrazole derivatives into kinase inhibitors to block JAK/STAT signaling.

References

-

Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene Source: Organic Letters (ACS Publications) URL:[Link][1]

-

Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles Source: Synthetic Communications (Taylor & Francis) URL:[Link][2]

-

CAS 1284226-91-0 Database Entry Source: ChemSrc URL:[Link][3]

Sources

mechanism of action of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole

An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This technical guide addresses the compound 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, a molecule of significant interest due to its unique structural features. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, this guide synthesizes information from analogous pyrazole derivatives to propose a set of plausible biological activities and molecular mechanisms. We will delve into the potential roles of its core functional groups—the pyrazole ring, the reactive chloroethyl moiety, and the electron-withdrawing trifluoromethyl group—in interacting with biological targets. Furthermore, we provide a comprehensive experimental roadmap for researchers to systematically investigate and validate these proposed mechanisms, thereby elucidating the therapeutic potential of this compound.

Introduction: The Pyrazole Scaffold and its Therapeutic Significance

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms that are prevalent in a multitude of biologically active compounds.[3] Their structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[2][4][5] Notably, prominent drugs such as the anti-inflammatory agent Celecoxib feature a pyrazole core, underscoring the therapeutic importance of this chemical class.[6][7]

The subject of this guide, 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, presents a compelling case for investigation. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and binding affinity to target proteins.[8][9][10] The 2-chloroethyl group introduces a reactive electrophilic site, suggesting the potential for covalent interactions with nucleophilic residues in biological macromolecules. This guide will explore the mechanistic hypotheses stemming from these structural features.

Proposed Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we propose several potential mechanisms of action for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole. These hypotheses are grounded in the known biological activities of structurally related compounds.

Enzyme Inhibition

A primary mode of action for many pyrazole-containing compounds is the inhibition of key enzymes involved in disease pathology.

-

Cyclooxygenase (COX) Inhibition: Several pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[2][7] The trifluoromethyl group on the pyrazole ring is a common feature in some COX-2 inhibitors.

-

Carbonic Anhydrase (CA) Inhibition: Substituted pyrazoles have been investigated as inhibitors of human carbonic anhydrase isoforms I and II.[11]

-

Topoisomerase II Inhibition: Novel pyrazole analogs have demonstrated antibacterial activity by inhibiting bacterial type II topoisomerases.[12]

-

20-HETE Synthase Inhibition: Certain pyrazole derivatives have been identified as potent inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, an enzyme involved in the regulation of blood pressure.[13]

The 2-chloroethyl group could potentially engage in covalent bonding with amino acid residues (e.g., cysteine, histidine) within the active site of these or other enzymes, leading to irreversible inhibition.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, pyrazole derivatives can influence cellular signaling pathways. For instance, their anti-inflammatory effects may be mediated by the downregulation of pro-inflammatory cytokines.[9] The anticancer properties observed in some pyrazoles suggest interference with cell proliferation and survival pathways.[5]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole inhibits a target enzyme, leading to downstream effects on a cellular signaling pathway.

Caption: Hypothetical signaling pathway for the compound.

Experimental Roadmap for Elucidating the Mechanism of Action

To rigorously test the proposed mechanisms, a systematic experimental approach is necessary. The following protocols outline a logical workflow for identifying the molecular targets and characterizing the biological effects of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

Experimental Workflow Diagram

Caption: Proposed experimental workflow.

Phase 1: Target Identification

The initial step is to identify the direct binding partners of the compound within the proteome.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support.

-

Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Protein Lysate Incubation: Incubate the functionalized beads with a total protein lysate from a relevant cell line or tissue.

-

Washing: Perform a series of washes with increasing stringency to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins, for example, by competing with an excess of the original, untagged compound.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Hit Validation

Identified protein "hits" from Phase 1 must be validated as genuine targets.

Protocol: Enzyme Inhibition Assay (Example: COX-2)

-

Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

-

Compound Preparation: Prepare a serial dilution of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Pre-incubate the COX-2 enzyme with varying concentrations of the compound for a defined period.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an ELISA kit.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Immobilize the purified target protein on a sensor chip.

-

Analyte Injection: Flow different concentrations of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

-

Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Phase 3: Cellular Characterization

Assess the effects of the compound in a cellular context to confirm that target engagement translates to a biological response.

Protocol: Anti-inflammatory Activity in a Cell-Based Assay

-

Cell Culture: Culture a relevant cell line, such as RAW 264.7 macrophage-like cells.

-

Treatment: Pre-treat the cells with various concentrations of the compound.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Endpoint Measurement: After a suitable incubation period, measure the levels of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Quantitative Data on Related Pyrazole Derivatives

While specific data for the title compound is unavailable, the following table summarizes the inhibitory concentrations of other pyrazole derivatives against various enzymes, providing a benchmark for potential efficacy.

| Pyrazole Derivative | Target Enzyme | IC50 Value | Reference |

| Celecoxib | COX-2 | 40 nM | [2] |

| Pyrazole Derivative 1 | 20-HETE synthase | 5.7 nM | [13] |

| Tetrahydroindazole analog | Bacterial Topoisomerase II | Not specified | [12] |

| Substituted Pyrazole | Carbonic Anhydrase I | 5.13 - 16.9 nM (KI) | [11] |

| Substituted Pyrazole | Carbonic Anhydrase II | 11.77 - 67.39 nM (KI) | [11] |

Conclusion

4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole is a synthetic compound with structural features that suggest a high potential for biological activity. Based on the well-established pharmacology of the pyrazole class of molecules, it is plausible that this compound acts as an enzyme inhibitor, potentially through a covalent mechanism. The proposed experimental roadmap provides a robust framework for researchers to systematically investigate its mechanism of action, from target identification to cellular and in vivo validation. The insights gained from such studies will be crucial in determining the therapeutic utility of this and related pyrazole derivatives.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved from [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19). Retrieved from [Link]

- Pyrazole, Synthesis and Biological Activity. (n.d.).

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1). Retrieved from [Link]

-

Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed. (2004, December 1). Retrieved from [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (2019, December 4). Retrieved from [Link]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. (2007, May 15). Retrieved from [Link]

-

Pyrazole Derivatives as Enzyme Inhibitors | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25). Retrieved from [Link]

-

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine - PMC. (n.d.). Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from [Link]

-

Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews. (2020, November 17). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved from [Link]

-

Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Retrieved from [Link]

-

Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][14]Triazine Sulfonamides. (2019, March 14). Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. epj-conferences.org [epj-conferences.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. evitachem.com [evitachem.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

Spectroscopic Characterization of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. The introduction of a trifluoromethyl group and a chloroethyl side chain into the pyrazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of the spectroscopic data for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, a compound of interest for synthetic chemists and drug discovery professionals.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds reported in the scientific literature. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the generation of high-quality data for unambiguous structural elucidation.

Molecular Structure and Key Features

The structure of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole presents several key features that will manifest in its spectroscopic signatures. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. It is substituted at the 3-position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and at the 4-position with a 2-chloroethyl (-CH₂CH₂Cl) side chain.

Caption: Molecular structure of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic compounds.[1]

-

Instrumentation: Acquire NMR spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 13.5 - 12.5 | br s | 1H | N-H (pyrazole) |

| ~ 7.8 - 7.6 | s | 1H | C5-H (pyrazole) |

| ~ 3.8 - 3.7 | t | 2H | -CH₂-Cl |

| ~ 3.2 - 3.1 | t | 2H | -CH₂-CH₂Cl |

Interpretation:

-

The N-H proton of the pyrazole ring is expected to be significantly deshielded, appearing as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange.[2]

-

The C5-H proton is the only aromatic proton on the pyrazole ring and is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group.

-

The two methylene groups of the 2-chloroethyl side chain will appear as two triplets due to coupling with each other. The methylene group attached to the chlorine atom (-CH₂Cl) is expected to be more deshielded (further downfield) than the methylene group attached to the pyrazole ring.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Quartet Coupling (JCF, Hz) | Assignment |

| ~ 145 (q) | ~ 38 | C3 (pyrazole) |

| ~ 135 | C5 (pyrazole) | |

| ~ 122 (q) | ~ 268 | -CF₃ |

| ~ 115 | C4 (pyrazole) | |

| ~ 42 | -CH₂-Cl | |

| ~ 28 | -CH₂-CH₂Cl |

Interpretation:

-

The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum.

-

The C3 carbon , directly attached to the trifluoromethyl group, will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[3]

-

The -CF₃ carbon will also appear as a quartet with a large coupling constant, a hallmark of the trifluoromethyl group.[4]

-

The carbons of the 2-chloroethyl side chain will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Interpretation:

-

The ¹⁹F NMR spectrum is expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The exact chemical shift can vary depending on the solvent and electronic environment.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3150 - 3000 | Medium | N-H stretching (pyrazole) |

| ~ 2960 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1580 - 1450 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~ 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~ 750 - 650 | Strong | C-Cl stretching |

Interpretation:

-

The broad absorption in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[2][5]

-

The sharp peaks in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the methylene groups in the chloroethyl side chain.

-

The absorptions in the 1580-1450 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring.[6]

-

A very strong and characteristic absorption band is expected between 1300 and 1100 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

The presence of the chlorine atom will be indicated by a strong absorption in the fingerprint region, typically between 750 and 650 cm⁻¹, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Mass Spectral Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 185/187 | Moderate | [M - C₂H₄]⁺ |

| 149 | High | [M - C₂H₄Cl]⁺ |

| 116 | Moderate | [M - C₂H₄Cl - HCN]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected to be observed with a characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks). The nominal mass for the ³⁵Cl isotope is 214 amu.

-

A common fragmentation pathway for pyrazoles involves the loss of neutral molecules.[7] The loss of the chloroethyl side chain as a radical or through rearrangement is likely.

-

A significant fragment at m/z 149 would correspond to the loss of the entire chloroethyl group .

-

Subsequent fragmentation of the pyrazole ring could involve the loss of HCN , a characteristic fragmentation for nitrogen-containing heterocycles.[7]

-

The presence of the trifluoromethyl group will likely give rise to a fragment at m/z 69, corresponding to the [CF₃]⁺ cation .

Caption: Predicted key fragmentation pathways for 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data are based on established principles and comparative analysis of related compounds. By following the detailed experimental protocols, researchers can confidently generate and interpret the spectroscopic data for this and similar pyrazole derivatives, facilitating advancements in synthetic chemistry and drug discovery.

References

-

The Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

-

ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available from: [Link]

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available from: [Link]

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine (Supporting Information). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available from: [Link]

-

RSC Publishing. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Available from: [Link]

-

Supporting Information. General procedures for trifluoromethylation. Available from: [Link]

-

MassBank.jp. Fipronil-sulfide; LC-ESI-ITFT; MS2; CE: 90%; R=15000; [M+H]+. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

PubChem. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

NIST WebBook. Pyrazole, 3-methyl-, hydrochloride. Available from: [Link]

-

MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

-

IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

ResearchGate. Figure S2.4: 13 C NMR (75.5 MHz, CDCl 3 ) spectrum of 2. Available from: [Link]

-

SpectraBase. 4-Chloro-5-ethyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester. Available from: [Link]

-

SpectraBase. 5-(4-CHLOROPHENYL)-1-(1,1-DIMETHYLETHYL)-3-TRIFLUOROMETHYL-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MoNA. Spectrum CCMSLIB00001058843 for Pesticide4_Tebufenpyrad_C18H24ClN3O_1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]. Available from: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]

-

PMC. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Available from: [Link]

-

PubChem. 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. Available from: [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

Solubility and Stability Profiling of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole: A Technical Whitepaper

Introduction & Structural Causality

In modern drug discovery and agrochemical development, fluorinated heterocycles are indispensable building blocks. Among these, 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole (CAS: 1284226-91-0)[1] presents a highly versatile, yet challenging, physicochemical profile. The strategic placement of functional groups on the pyrazole core dictates its behavior in solution. To successfully utilize this intermediate, researchers must move beyond empirical observation and understand the causality behind its solubility and stability limitations.

The Mechanistic Drivers

-

The Trifluoromethyl (-CF3) Group: The -CF3 moiety at the 3-position exerts a powerful electron-withdrawing inductive effect (-I). While this modification significantly enhances the compound's metabolic stability by shielding the heterocycle from cytochrome P450-mediated oxidation[2], it introduces profound hydrophobicity. The C-F bonds create a bulky, non-polar cavity that disrupts aqueous hydrogen-bonding networks without acting as a hydrogen bond acceptor itself, drastically reducing aqueous solubility[2].

-

The 2-Chloroethyl Group: Positioned at C4, this alkylating handle is the primary site of reactivity. The electron-withdrawing nature of the chloroethyl group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack[3]. This is the core driver of the compound's instability in aqueous media.

-

The Pyrazole Core: While pyrazoles are generally amphoteric, the strong -I effect of the adjacent -CF3 group pulls electron density away from the ring. This stabilizes the pyrazolide anion formed upon deprotonation, effectively lowering the pKa of the N-H bond and rendering the molecule more acidic than an unsubstituted pyrazole[4].

Solubility Profile and Solvent Compatibility

Due to the synergistic lipophilicity of the -CF3 and 2-chloroethyl groups, the compound is practically insoluble in water but exhibits excellent solubility in polar organic solvents[5].

Table 1: Physicochemical & Solubility Parameters

| Parameter | Value / Characteristic | Causality / Mechanism |

| Molecular Formula | C6H6ClF3N2 | N/A |

| Molecular Weight | 198.57 g/mol | N/A |

| Aqueous Solubility | Poor (< 0.1 mg/mL) | High lipophilicity driven by the -CF3 and chloroethyl groups disrupting water H-bond networks. |

| Organic Solubility | High (> 50 mg/mL) | Favorable dipole-dipole interactions with polar aprotic solvents (DMSO, DMF, EtOAc). |

| Pyrazole pKa (N-H) | ~ 10.0 (Estimated) | Lowered relative to unsubstituted pyrazole due to the strong -I effect of the -CF3 group. |

Stability Profiling: Hydrolysis and Intramolecular Reactivity

The primary stability liability of 4-(2-chloroethyl)-3-(trifluoromethyl)pyrazole lies in the reactivity of the C-Cl bond. In aqueous environments, the compound degrades via two competing nucleophilic substitution (SN2) pathways. Hydrolysis of 2-chloroethyl groups typically follows pseudo-first-order kinetics, with the degradation rate accelerating significantly under basic conditions or thermal stress[6].

-

Intermolecular Hydrolysis: Water or hydroxide ions act as nucleophiles, displacing the chloride leaving group to yield 4-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole.

-

Intramolecular Cyclization: Under alkaline conditions (pH > 9.0), the pyrazole N-H is deprotonated. The resulting highly nucleophilic pyrazolide anion can attack the chloroethyl side chain intramolecularly, yielding a fused bicyclic degradant.

Figure 1: Competing degradation pathways of the 2-chloroethyl moiety in aqueous environments.

Table 2: Stability Matrix & Degradation Kinetics

| Condition | Expected Half-Life (t1/2) | Primary Degradant | Mechanistic Rationale |

| pH 1.2 (Simulated Gastric) | > 24 hours | Minimal | Protonation of pyrazole reduces nucleophilicity; water is a poor nucleophile under acidic stress. |

| pH 7.4 (Simulated Intestinal) | 4 - 8 hours | 4-(2-hydroxyethyl) analogue | Neutral pH allows slow SN2 displacement of the chloride by water/hydroxide. |

| pH 9.0 (Alkaline Stress) | < 1 hour | Bicyclic fused system | Deprotonation of pyrazole N-H generates a strong internal nucleophile, accelerating cyclization. |

Experimental Workflows and Self-Validating Protocols

A critical flaw in standard stability and solubility assays for halogenated lipophilic compounds is the "disappearing compound" phenomenon—where the parent drug precipitates out of the aqueous buffer or adsorbs to the plastic microplate, mimicking chemical degradation.

To ensure Trustworthiness , the protocols below are designed as self-validating systems. They mandate orthogonal checks (e.g., mass balance validation) to mathematically prove that a loss of analytical signal is due to the stated mechanism.

Protocol 1: Kinetic Aqueous Solubility via Nephelometry

Purpose: To determine the exact concentration at which the compound precipitates in aqueous buffer.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

-

Serial Dilution: Dispense the stock into a 96-well plate containing 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Keep final DMSO concentration ≤ 1% v/v.

-

Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM.

-

Nephelometric Detection: Measure laser light scattering (nephelometry) at 620 nm. An inflection point in the scattering curve indicates the onset of precipitation.

-

Self-Validation (Thermodynamic Check): Centrifuge the plate at 3,000 x g for 15 minutes. Extract the supernatant and quantify the dissolved compound via HPLC-UV. The quantified concentration must match the nephelometric precipitation onset.

Protocol 2: Accelerated Hydrolytic Stability Assay (LC-MS/MS)

Purpose: To quantify the degradation rate of the 2-chloroethyl group across different pH environments.

-

Buffer Preparation: Prepare three buffer systems: 0.1 N HCl (pH 1.2), 100 mM PBS (pH 7.4), and 100 mM Borate buffer (pH 9.0).

-

Spiking: Spike the compound into the buffers to a final concentration of 1 µM.

-

Incubation: Incubate the samples in a 37°C shaking water bath.

-

Time-Course Sampling: Aliquot 50 µL samples at t = 0, 1, 2, 4, 8, and 24 hours.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation: Spin down the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

-

LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode, tracking the parent mass (m/z 199 [M+H]+) and the expected hydroxyethyl degradant mass (m/z 181 [M+H]+).

-

Self-Validation (Mass Balance): Calculate the molar loss of the parent compound and compare it to the molar gain of the degradants. A mass balance recovery of >90% validates that the compound hydrolyzed rather than precipitated or adsorbed to the vessel.

Figure 2: Self-validating LC-MS/MS workflow for hydrolytic stability profiling.

References

-

Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications (Organic Process Research & Development) URL: [Link]

-